Hypocholesterolemic Selectivity: 5-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Chroman and Benzodioxane Analogs in a Triton-Induced Hyperlipemic Rat Model
In a comparative in vivo study of clofibrate analogs, the 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid derivative demonstrated a distinct hypocholesterolemic effect, whereas the 6-chlorochroman analog exhibited both hypocholesterolemic and hypotriglyceridemic activities, and the 1,4-benzodioxane analog showed primarily hypotriglyceridemic activity [1]. Des-chloro analogs were found to be inactive, underscoring the essential role of the 5-position chlorine [1].
| Evidence Dimension | Lipid-modifying activity profile |
|---|---|
| Target Compound Data | Hypocholesterolemic activity |
| Comparator Or Baseline | 6-Chlorochroman-2-carboxylate: Hypocholesterolemic and hypotriglyceridemic; 1,4-Benzodioxane-2-carboxylate: Hypotriglyceridemic; Des-chloro analogs: Inactive |
| Quantified Difference | Qualitative activity profile divergence; des-chloro analogs show complete loss of activity |
| Conditions | Triton WR-1339-induced hyperlipemic rat model, in vivo |
Why This Matters
The selective hypocholesterolemic profile of the 5-chloro-2,3-dihydrobenzofuran scaffold, versus the dual activity of the chroman analog, guides the selection of this core for targeted cholesterol-lowering drug development without confounding triglyceride effects.
- [1] Witiak, D.T., et al. (1973). Differential effects of benzodioxane, chroman and dihydrobenzofuran analogs of clofibrate in a triton hyperlipemic rat model. Lipids, 8, 378–384. View Source
